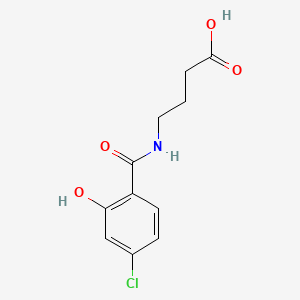

Salclobuzic Acid

Description

Salclobuzic acid is a chemical compound known for its role as an oral absorption promoter. It is used to facilitate the transport of poorly permeable substances across the intestinal barrier.

Properties

IUPAC Name |

4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVGCXMTCJMBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870344 | |

| Record name | 4-(4-Chloro-2-hydroxybenzamido)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387825-03-8 | |

| Record name | Salclobuzic Acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387825038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SALCLOBUZIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C90DI3OZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salclobuzic acid typically involves the reaction of 4-chloro-2-hydroxybenzoic acid with butanoic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of salclobuzic acid may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of pure salclobuzic acid .

Chemical Reactions Analysis

Types of Reactions

Salclobuzic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert salclobuzic acid into its corresponding alcohol derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Salclobuzic acid is primarily recognized for its beneficial effects on plant growth and stress tolerance. Its applications in agriculture include:

1.1 Stress Mitigation

- Drought and Salinity Stress : Research indicates that salicylic acid (SA), a related compound, enhances water use efficiency and mitigates stress in plants. For example, foliar applications of SA have been shown to improve growth and production in cherry tomatoes under salt stress conditions, leading to increased chlorophyll biosynthesis and reduced cell membrane damage .

- Physiological Improvements : Studies have demonstrated that SA application can enhance photosynthetic activity and antioxidant enzyme production, which are crucial for plant defense against abiotic stresses like drought .

Table 1: Effects of Salicylic Acid on Plant Growth Under Stress Conditions

| Plant Type | Stress Type | Application Method | Key Findings |

|---|---|---|---|

| Cherry Tomato | Salt Stress | Foliar Spray | Increased chlorophyll, improved yield |

| Eggplant | Salt Stress | Foliar Spray | Reduced membrane damage |

| Mung Bean | Drought | Soil Application | Enhanced root enzyme activities |

1.2 Disease Resistance

Salclobuzic acid may also play a role in enhancing disease resistance in plants. Research has indicated that SA can induce systemic resistance against pathogens when applied to the foliage, leading to increased activity of defense enzymes such as catalase and peroxidase in roots .

Dermatological Applications

In dermatology, salclobuzic acid is noted for its keratolytic properties, similar to those of salicylic acid. Its applications include:

2.1 Acne Treatment

Salclobuzic acid is effective in treating acne vulgaris due to its ability to reduce sebum secretion and promote exfoliation of the skin . This action helps prevent clogged pores and reduces the severity of acne lesions.

2.2 Chemical Peeling

The compound is utilized in chemical peels for various skin conditions, including melasma and photodamage. It works by loosening intercellular lipids and promoting the shedding of dead skin cells, thereby improving skin texture and appearance .

Table 2: Concentrations of Salicylic Acid Used in Dermatological Treatments

| Treatment Type | Concentration (%) | Indications |

|---|---|---|

| Chemical Peeling | 30% | Acne vulgaris, melasma |

| Acne Treatment | 2% | Reduces sebum production |

| Photodamage Treatment | 50% | Improves skin texture |

Case Studies

Several studies illustrate the effectiveness of salclobuzic acid in practical applications:

-

Case Study 1: Cherry Tomato Growth Under Salinity Stress

A study conducted on cherry tomatoes showed that applying SA at a concentration of 1 mM significantly improved growth metrics under saline conditions, demonstrating the compound's potential as a growth enhancer in challenging environments . -

Case Study 2: Acne Treatment Efficacy

A clinical trial involving patients with acne vulgaris found that treatments with salicylic acid significantly decreased lesion counts and improved overall skin condition compared to baseline measurements .

Mechanism of Action

The mechanism of action of salclobuzic acid involves its ability to act as a chaperone for poorly permeable substances. It facilitates the transport of these substances across the intestinal barrier by interacting with specific molecular targets and pathways. The compound enhances the permeability of the intestinal epithelium, allowing for increased absorption of the target substances .

Comparison with Similar Compounds

Similar Compounds

Salicylic Acid: Known for its use in acne treatment and as a precursor to aspirin.

Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory agent.

Methyl Salicylate: Used as a flavoring agent and in topical pain relief products

Uniqueness of Salclobuzic Acid

Salclobuzic acid is unique in its ability to enhance the oral absorption of poorly permeable substances. Unlike other similar compounds, it specifically targets the intestinal barrier, making it a valuable tool in drug delivery systems. Its unique chemical structure allows for specific interactions with molecular targets, leading to improved bioavailability of orally administered medications .

Biological Activity

Salclobuzic acid, a derivative of salicylic acid, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed overview of its biological effects, including data tables and findings from various research studies.

Anti-Inflammatory Properties

Antioxidative Activity

Salclobuzic acid also exhibits antioxidative properties, acting as a scavenger for reactive oxygen species (ROS). This activity contributes to its protective effects against oxidative stress-related injuries. Studies have shown that salclobuzic acid can reduce lipid peroxidation and improve cellular resilience under oxidative stress conditions .

Anticancer Activity

Recent studies have explored the anticancer potential of salclobuzic acid derivatives. A series of tryptamine-salicylate derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). One notable compound, E20 , demonstrated significant inhibition of cell proliferation and induced apoptosis in gastric cancer cells by arresting the cell cycle at the G2/M phase .

Table: Anticancer Activity of Salclobuzic Acid Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| E20 | MGC-803 | 12.5 | Induces apoptosis, inhibits colony formation |

| E20 | MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |

| E20 | HeLa | 10.0 | Down-regulates hexokinase 2 expression |

Case Studies

- Case Study on Inflammatory Bowel Disease (IBD) : A study investigated the effects of salclobuzic acid on models of IBD. Results indicated a significant reduction in inflammatory markers and improved gut health parameters compared to control groups .

- Case Study on Acne Treatment : Salclobuzic acid was evaluated for its efficacy against Cutibacterium acnes, the bacteria implicated in acne vulgaris. The compound exhibited enhanced antibacterial properties compared to traditional treatments, suggesting potential use in dermatological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.